2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride
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Overview
Description
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C7H7Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride typically involves the chlorination of 4-ethyl-5-pyrimidinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the acid with thionyl chloride, which results in the formation of the desired carbonyl chloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-ethyl-5-pyrimidinecarboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-5-pyrimidinecarbonyl chloride
- 2-Chloro-4-ethyl-5-pyrimidinecarboxylic acid
- 4-Ethyl-5-pyrimidinecarbonyl chloride
Uniqueness
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both chloro and ethyl groups provides distinct reactivity and properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
306960-72-5 |
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Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2-chloro-4-ethylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-5-4(6(8)12)3-10-7(9)11-5/h3H,2H2,1H3 |
InChI Key |
QEKLNADXCCMCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)Cl)Cl |
Origin of Product |
United States |
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